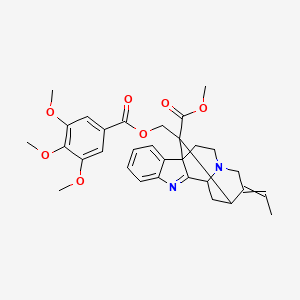![molecular formula C6H11O9P · 2Na [XH2O] B1163304 D-Mannose-6-Phosphate (sodium salt hydrate)](/img/no-structure.png)
D-Mannose-6-Phosphate (sodium salt hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-6-phosphate (M6P) is a phosphorylated aldohexose that has diverse physiological roles. It can be used to produce glucose as an energy source, converted to mannitol to serve as an osmolyte or metabolic store, or directed to the N-glycosylation pathway. M6P is also a ligand for both cation-dependent and -independent receptors and binds, as part of an N-glycan, to mannose receptor homology domains on other proteins.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
D-Mannose-6-phosphate (sodium salt hydrate) has been structurally analyzed in studies such as the X-ray structure of its dipotassium salt, which reveals insights into its crystal formation and molecular interactions (Jerzykiewicz, Lis, & Zuziak, 2005).
Plant Biology and Stress Tolerance
Research has shown its role in enhancing salt tolerance in plants. For example, the expression of mannose-6-phosphate reductase in Arabidopsis thaliana, a non-mannitol producer, resulted in mannitol accumulation and increased salt tolerance (Zhi-fang & Loescher, 2003).
Immunological Impact
D-Mannose suppresses macrophage IL-1β production, suggesting its potential in anti-inflammatory treatments. This suppression impacts macrophage activation and could be significant in treating inflammatory conditions (Torretta et al., 2020).
Enzymatic Synthesis
Studies have focused on the enzymatic synthesis of mannose-6-phosphate. For instance, a study on Mycobacterium phlei's glucomannokinase shows a pathway for producing mannose-6-phosphate without ATP, indicating its potential for cost-effective production (Parveen, Chen, Liu, & Tan, 2017).
Agricultural Applications
In agriculture, d-tagatose, related to d-mannose metabolism, has been found to control a range of plant diseases, especially downy mildews, indicating its use in natural fungicidal applications (Mochizuki et al., 2020).
Proteomics
In proteomics, mannose-6-phosphate has been crucial in studies like the isolation of peptides with specific post-translational modifications, significantly aiding in protein analysis and understanding protein modifications (Cui et al., 2021).
Gene Expression and Stress Response
Research indicates that mannose-6-phosphate alters gene expression in plants, contributing to enhanced stress tolerance, as observed in transgenic Arabidopsis thaliana. This change in gene expression is linked to various abiotic and biotic stress-related genes (Chan, Grumet, & Loescher, 2011).
Eigenschaften
Produktname |
D-Mannose-6-Phosphate (sodium salt hydrate) |
|---|---|
Molekularformel |
C6H11O9P · 2Na [XH2O] |
Molekulargewicht |
304.1 |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4-,5-,6-;;;/m1.../s1 |
InChI-Schlüssel |
AKHAALUPXATQSW-KPGAZFBQSA-L |
SMILES |
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)COP([O-])([O-])=O.[Na+].[Na+].O |
Synonyme |
M6P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



